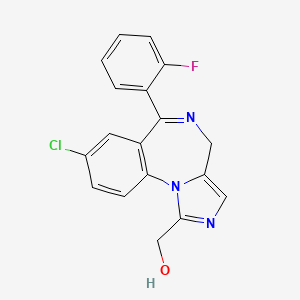

1'-hydroxymidazolam

Description

Overview of Midazolam Metabolism and the Role of 1'-Hydroxymidazolam as a Primary Metabolite

Midazolam, a short-acting benzodiazepine (B76468) with sedative, hypnotic, anxiolytic, and anticonvulsant properties, undergoes extensive biotransformation primarily in the liver and gastrointestinal tract drugbank.comresearchgate.netmdpi.com. This oxidative metabolism is catalyzed almost exclusively by the cytochrome P450-3A4 (CYP3A4) enzyme subfamily drugbank.comresearchgate.netmdpi.com. The predominant metabolite formed through this process is this compound, also known as alpha-hydroxymidazolam drugbank.comnih.govchemicalbook.com. It constitutes a substantial portion, typically 60% to 70%, of the biotransformation products of midazolam drugbank.com. In contrast, 4-hydroxymidazolam (B1200804) is a minor metabolite, accounting for 5% or less drugbank.com.

Crucially, this compound is not merely an inactive byproduct; it is an active metabolite that is at least as potent as the parent compound, midazolam, and contributes significantly to its net pharmacologic activity drugbank.comresearchgate.netmdpi.comnih.gov. Studies have shown that this compound can inhibit neuronal activity, adding to the effects of midazolam medchemexpress.cn. The affinity of this compound for the benzodiazepine receptor is approximately 20% relative to midazolam, whereas 4-hydroxymidazolam's affinity is considerably lower at about 7% drugbank.commdpi.com.

Following its formation, this compound undergoes further metabolism through glucuronidation, which facilitates its renal excretion researchgate.netmdpi.comnih.gov. This secondary biotransformation is mediated by uridine (B1682114) 5'-diphosphoglucuronosyltransferases (UGTs) researchgate.netmdpi.comnih.gov. Specifically, O-glucuronidation of this compound is catalyzed by UGT2B4 and UGT2B7, while N-glucuronidation is catalyzed by UGT1A4 researchgate.netnih.gov. An unreported quaternary N-glucuronide, in addition to the known O-glucuronide, has been identified from incubations of this compound in human liver microsomes researchgate.netnih.gov. The N-glucuronidation occurs at the N-2 imidazole (B134444) nitrogen, which is not part of the benzodiazepine ring researchgate.netnih.gov.

The pharmacokinetic parameters of this compound indicate that its volume of distribution and elimination half-life can be higher than those of the parent drug, midazolam, particularly in certain patient populations like those in intensive care nih.gov. Significant concentrations of the unconjugated form of this compound have been recovered in plasma, highlighting its potential contribution to pharmacodynamic effects nih.govebi.ac.uk. The this compound glucuronide conjugate is primarily excreted in the urine drugbank.commdpi.com. Its clearance correlates with the estimated glomerular filtration rate, indicating a major renal excretion pathway mdpi.com. Accumulation of this compound glucuronide has been linked to prolonged sedative effects in critically ill patients with renal impairment mdpi.com.

The following table summarizes the relative proportions and receptor affinities of midazolam and its primary metabolites:

| Compound | Biotransformation Proportion (from Midazolam) | Affinity for Benzodiazepine Receptor (relative to Midazolam) |

| Midazolam | N/A | 100% |

| This compound | 60-70% drugbank.com | ~20% drugbank.commdpi.com |

| 4-Hydroxymidazolam | ≤5% drugbank.com | ~7% drugbank.commdpi.com |

The glucuronidation kinetics of this compound in human liver microsomes exhibit autoactivation kinetics (Hill coefficient, n = 1.2-1.5). Apparent S(50) values for the formation of O- and N-glucuronides were 43 and 18 µM, respectively, with corresponding apparent V(max) values of 363 and 21 pmol/mg of microsomal protein/min researchgate.netnih.gov.

Significance of this compound in CYP3A Phenotyping and Drug-Drug Interaction Studies

This compound plays a significant role in assessing cytochrome P450 3A (CYP3A) enzyme activity, making it a crucial component in CYP3A phenotyping and drug-drug interaction (DDI) studies mdpi.comebi.ac.uksigmaaldrich.comresearchgate.netnih.govuni-heidelberg.denih.gov. Midazolam is widely recognized as the main probe substrate for CYP3A activity and is recommended by regulatory authorities for CYP3A DDI studies due to its almost complete metabolism via this enzyme nih.gov.

In DDI studies, the measurement of both midazolam and its major metabolite, this compound, in plasma has been a common practice to evaluate the perpetrator effect of investigational drugs on CYP3A researchgate.netnih.gov. The rationale is that CYP3A inhibition by a perpetrator drug would lead to an expected increase in midazolam exposure and a decrease in this compound exposure researchgate.netnih.gov. Conversely, CYP3A induction would result in the opposite effect researchgate.netnih.gov.

Historical Perspective of this compound Research and Key Milestones

The research into this compound has evolved alongside the understanding of midazolam's pharmacokinetics and pharmacodynamics. Early research identified midazolam as a short-acting benzodiazepine, and subsequent studies quickly focused on its metabolic pathways to understand its rapid clearance and duration of action drugbank.combiosynth.com. A key milestone was the identification of this compound as the major hydroxylated metabolite, formed rapidly and extensively by hepatic CYP3A isoenzymes chemicalbook.comsigmaaldrich.com.

The development and validation of sensitive and selective analytical methods for quantifying this compound in biological samples, often alongside midazolam and other minor metabolites, marked crucial advancements in research ebi.ac.ukresearchgate.netchapman.edu. Techniques such as high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise measurement of this compound concentrations, facilitating detailed pharmacokinetic profiling in various patient populations ebi.ac.ukresearchgate.netchapman.edu.

Furthermore, the establishment of midazolam and its this compound metabolite as a probe for CYP3A activity became a cornerstone in drug development and regulatory guidelines for assessing potential drug-drug interactions researchgate.netnih.gov. While the utility of measuring this compound in all DDI study scenarios is still being refined, its historical role as an indicator of CYP3A activity has been fundamental to understanding drug metabolism and predicting interactions. Research continues to refine the application of this compound measurements, including the characterization of its glucuronidation pathways and the enzymes involved, further enhancing the understanding of its disposition and clinical relevance researchgate.netnih.gov.

Structure

3D Structure

Propriétés

IUPAC Name |

[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSMEGADRFZVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208175 | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59468-90-5 | |

| Record name | 1′-Hydroxymidazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59468-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylmidazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Metabolic Kinetics of 1 Hydroxymidazolam Formation

Enzyme Kinetics of 1'-Hydroxymidazolam Formation

Autoactivation Kinetics of this compound Glucuronidation

The glucuronidation of this compound in human liver microsomes exhibits autoactivation kinetics, characterized by a Hill coefficient ranging from 1.2 to 1.5. nih.govnih.govnih.govwikipedia.org This suggests that the binding of one substrate molecule to the enzyme enhances the binding or catalytic activity of subsequent substrate molecules, leading to a sigmomoidal relationship between substrate concentration and reaction velocity, rather than typical Michaelis-Menten kinetics. nih.govnih.govnih.gov

During this process, two distinct glucuronide conjugates are formed: an O-glucuronide and a quaternary N-glucuronide. nih.govnih.govwikipedia.org The O-glucuronide represents the major metabolite, while the N-glucuronide, previously unreported in detail, is a minor but significant product, formed at the N-2 imidazole (B134444) nitrogen that is not part of the benzodiazepine (B76468) ring. nih.govnih.gov

Detailed kinetic studies have quantified the apparent kinetic parameters for the formation of both glucuronides. For the O-glucuronide, the apparent S50 (substrate concentration at half-maximal velocity) was determined to be 43 µM, with an apparent Vmax (maximal reaction velocity) of 363 pmol/mg of microsomal protein/min. nih.govnih.govnih.govwikipedia.org In contrast, the N-glucuronide exhibited an apparent S50 of 18 µM and a corresponding apparent Vmax of 21 pmol/mg of microsomal protein/min. nih.govnih.govnih.govwikipedia.org These values highlight differences in the affinity of the enzymes for the substrate and the maximum rate at which each glucuronide is formed. nih.govnih.govnih.gov

Table 1: Apparent Kinetic Parameters for this compound Glucuronidation in Human Liver Microsomes

| Glucuronide Conjugate | Apparent S50 (µM) | Apparent Vmax (pmol/mg microsomal protein/min) | Hill Coefficient (n) |

| O-Glucuronide | 43 nih.govnih.govnih.govwikipedia.org | 363 nih.govnih.govnih.govwikipedia.org | 1.2–1.5 nih.govnih.govnih.govwikipedia.org |

| N-Glucuronide | 18 nih.govnih.govnih.govwikipedia.org | 21 nih.govnih.govnih.govwikipedia.org | 1.2–1.5 nih.govnih.govnih.govwikipedia.org |

Further research utilizing recombinant human uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) has elucidated the specific isoforms responsible for these glucuronidation pathways. O-glucuronidation of this compound is primarily catalyzed by UGT2B4 and UGT2B7. nih.govnih.govnih.govwikipedia.orgfishersci.camims.comsigmaaldrich.com Conversely, the N-glucuronidation pathway is predominantly mediated by UGT1A4. nih.govnih.govnih.govwikipedia.orgfishersci.camims.comsigmaaldrich.com These findings are supported by inhibition studies, where hecogenin, a selective inhibitor of UGT1A4, specifically inhibited N-glucuronidation, while diclofenac, a potent inhibitor of UGT2B7, showed a greater inhibitory effect on O-glucuronidation. nih.govnih.govwikipedia.orgfishersci.camims.comsigmaaldrich.com

Table 2: UGT Isoforms Involved in this compound Glucuronidation

| Glucuronide Conjugate | Primary UGT Isoforms Involved | Supporting Inhibitors |

| O-Glucuronide | UGT2B4, UGT2B7 nih.govnih.govnih.govwikipedia.orgfishersci.camims.comsigmaaldrich.com | Diclofenac nih.govnih.govwikipedia.orgfishersci.camims.com |

| N-Glucuronide | UGT1A4 nih.govnih.govnih.govwikipedia.orgfishersci.camims.comsigmaaldrich.com | Hecogenin nih.govnih.govwikipedia.orgfishersci.camims.com |

These detailed kinetic and isoform-specific findings provide a comprehensive understanding of the autoactivation phenomenon observed in the glucuronidation of this compound, highlighting the intricate enzymatic mechanisms involved in its metabolism. nih.govnih.govnih.govwikipedia.org

Glucuronidation of 1 Hydroxymidazolam: Conjugation Pathways and Enzymes

Identification of 1'-Hydroxymidazolam Glucuronide Conjugates

O-Glucuronidation

O-glucuronidation of this compound leads to the formation of a known O-glucuronide conjugate. researchgate.netnih.gov This involves the conjugation of glucuronic acid to the hydroxyl group at the 1'-position of this compound. The resulting conjugate, this compound-O-glucuronide, is a major excretory product. ebi.ac.ukdrugbank.comnih.govpharmgkb.org

N-Glucuronidation: Discovery and Structural Characterization

In addition to the established O-glucuronide, a quaternary N-glucuronide of this compound was identified in human liver microsome incubations. researchgate.netnih.gov This discovery highlighted an additional, previously unreported, metabolic pathway for the compound. Structural elucidation through nuclear magnetic resonance (NMR) analysis confirmed that glucuronidation occurred at the N-2 position, which is an imidazole (B134444) nitrogen not part of the benzodiazepine (B76468) ring. researchgate.netnih.govresearchgate.net This finding provides a more comprehensive understanding of the diverse glucuronidation sites on the this compound molecule. researchgate.netnih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) Involved in this compound Glucuronidation

The glucuronidation of this compound is mediated by specific isoforms of Uridine Diphosphate Glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for drug metabolism. ebi.ac.ukresearchgate.netcapes.gov.brnih.gov Studies utilizing recombinant human UGTs have pinpointed the key isoforms responsible for both O- and N-glucuronidation pathways. ebi.ac.ukresearchgate.netnih.govresearchgate.net

UGT Isoforms Mediating O-Glucuronidation (e.g., UGT2B4, UGT2B7)

The O-glucuronidation of this compound is primarily catalyzed by UGT2B4 and UGT2B7 isoforms. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netcapes.gov.brnih.gov These UGTs play a significant role in conjugating the hydroxyl group of this compound with glucuronic acid. Inhibition studies further support their involvement, with diclofenac, a known UGT2B7 substrate, potently inhibiting the O-glucuronidation of this compound in human liver microsomes. ebi.ac.ukresearchgate.netnih.govresearchgate.netcapes.gov.brnih.gov

UGT Isoforms Mediating N-Glucuronidation (e.g., UGT1A4)

The N-glucuronidation of this compound is predominantly mediated by UGT1A4. ebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netcapes.gov.brnih.gov This isoform is responsible for conjugating glucuronic acid to the nitrogen atom at the N-2 position of the imidazole ring. researchgate.netnih.gov The selective inhibition of N-glucuronidation by hecogenin, a known UGT1A4 inhibitor, further confirms the prominent role of UGT1A4 in this pathway. ebi.ac.ukresearchgate.netnih.govresearchgate.netcapes.gov.brnih.gov

Kinetic Characterization of this compound Glucuronidation

Kinetic investigations of this compound glucuronidation in human liver microsomes have provided valuable insights into the enzyme-substrate interactions. The process exhibits autoactivation kinetics, characterized by a Hill coefficient (n) ranging from 1.2 to 1.5. ebi.ac.ukresearchgate.netnih.gov This indicates a cooperative binding of the substrate to the enzyme. researchgate.net

The apparent kinetic parameters, including the substrate concentration at half-maximal velocity (S50, analogous to Km) and the maximal velocity (Vmax), have been determined for both O- and N-glucuronidation pathways. ebi.ac.ukresearchgate.netnih.gov

Table 1: Kinetic Parameters for this compound Glucuronidation in Human Liver Microsomes ebi.ac.ukresearchgate.netnih.gov

| Conjugation Pathway | Apparent S50 (µM) | Apparent Vmax (pmol/mg microsomal protein/min) | Hill Coefficient (n) |

| O-Glucuronidation | 43 | 363 | 1.2-1.5 |

| N-Glucuronidation | 18 | 21 | 1.2-1.5 |

These findings indicate that while both O- and N-glucuronidation pathways contribute to the metabolism of this compound, the O-glucuronidation pathway demonstrates a significantly higher maximal velocity (Vmax) compared to N-glucuronidation, suggesting it is the more prominent pathway in terms of reaction rate. ebi.ac.ukresearchgate.netnih.gov

Factors Influencing Glucuronidation Efficiency (e.g., pH, cofactor availability)

The efficiency of this compound glucuronidation is influenced by several factors, including the availability of essential cofactors and the specific UGT isoforms involved.

Cofactor Availability: Uridine 5'-diphosphoglucuronic acid (UDPGA) is an indispensable cofactor for the glucuronidation of this compound in human liver microsomes nih.govnih.govebi.ac.uk. This co-substrate provides the glucuronic acid moiety necessary for conjugation.

Enzyme Kinetics and Isoform Specificity: Studies characterizing the glucuronidation of this compound in human liver microsomes have revealed autoactivation kinetics, indicated by a Hill coefficient ranging from 1.2 to 1.5 nih.govnih.gov. This suggests a cooperative binding mechanism or substrate-induced activation. Two distinct glucuronide conjugates are formed: an O-glucuronide and an N-glucuronide nih.govnih.govebi.ac.uk.

Research using recombinant human UGTs has identified the specific isoforms responsible for these conjugation pathways:

O-glucuronidation of this compound is primarily catalyzed by UGT2B4 and UGT2B7 nih.govnih.govnih.gov.

N-glucuronidation of this compound occurs at the N-2 position (the imidazole nitrogen not part of the benzodiazepine ring) and is predominantly catalyzed by UGT1A4 nih.govnih.govebi.ac.uknih.gov.

The kinetic parameters for the formation of these glucuronides in human liver microsomes are summarized below nih.govnih.gov:

| Glucuronide Type | Apparent S₅₀ (µM) | Apparent Vmax (pmol/mg microsomal protein/min) | Primary UGT Isoforms |

| O-Glucuronide | 43 | 363 | UGT2B4, UGT2B7 |

| N-Glucuronide | 18 | 21 | UGT1A4 |

Specific inhibitors further support these isoform assignments: hecogenin, a selective inhibitor of UGT1A4, specifically inhibits the N-glucuronidation, while diclofenac, a potent inhibitor of UGT2B7, has a more pronounced inhibitory effect on the O-glucuronidation nih.govnih.govnih.gov.

pH Influence: While standard buffer conditions (e.g., 50 mM phosphate (B84403) buffer at pH 7.4) are commonly used in in vitro studies for general P450 activities, specific detailed research findings on how variations in pH directly influence the efficiency of this compound glucuronidation were not extensively detailed in the provided literature.

Impact of Glucuronidation on this compound Disposition and Clearance

Glucuronidation plays a pivotal role in the disposition and clearance of this compound, facilitating its elimination from the body.

Enhanced Excretion: this compound undergoes extensive glucuronidation, leading to the formation of conjugates that are primarily excreted renally nih.govebi.ac.ukuni.lunih.gov. Approximately 60% to 80% of an administered midazolam dose is ultimately eliminated in the urine as this compound glucuronide nih.govnih.govuni.lu. Studies indicate that very little of the parent drug or its unconjugated metabolites are found in urine, suggesting that urinary excretion largely occurs after glucuronidation uni.lu.

Clinical Relevance: In patients with impaired renal function, elevated concentrations of this compound glucuronide have been observed, highlighting the critical role of the kidneys in the clearance of this conjugated metabolite nih.govuni.lunih.gov. This accumulation can be significant given that this compound is equipotent to the parent compound, midazolam nih.govuni.lunih.govnih.gov. Therefore, efficient glucuronidation and subsequent renal excretion are essential for preventing the accumulation of active metabolites and managing drug disposition.

Pharmacokinetic Investigations of 1 Hydroxymidazolam

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The journey of 1'-hydroxymidazolam through the body is a multi-stage process, beginning with its formation from midazolam and ending with its excretion.

The systemic availability of this compound is intrinsically linked to the route of administration of its parent compound, midazolam. Following oral administration of midazolam, a significant first-pass metabolism occurs in the liver and intestine, leading to a greater exposure to this compound compared to intravenous administration. researchgate.netnih.gov This pre-systemic metabolism is a critical factor in determining the concentration of the active metabolite in the bloodstream. A composite parent-metabolite model has been developed to account for the higher exposure to this compound seen after oral midazolam administration. nih.gov

Conversely, when midazolam is administered intravenously, the formation of this compound does not exceed that observed after intranasal administration. nih.gov The bioavailability of midazolam itself is relatively low after oral administration, around 44%, due to this extensive first-pass effect. mdpi.com

Pharmacokinetic models suggest that both midazolam and this compound are well-distributed throughout the body's tissues. nih.gov The volume of distribution of the unconjugated form of this compound has been found to be higher than that of the parent drug, midazolam. nih.gov

Recent research has explored the hypothesis of lysosomal trapping as a mechanism influencing the disposition of this compound. page-meeting.org Lysosomes, being acidic intracellular organelles, may trap lipophilic and ionizable compounds like this compound. page-meeting.org This hypothesis is supported by physiologically based pharmacokinetic (PBPK) modeling, which indicated that the metabolite might be retained in cellular compartments. page-meeting.org The sensitivity analysis of these models revealed that the maximum concentration (Cmax) of this compound is highly sensitive to its lipophilicity, the fraction unbound in plasma, and cellular permeability. page-meeting.org

Following its formation, this compound undergoes glucuronidation before being excreted by the kidneys. nih.govresearchgate.net This process involves the attachment of a glucuronide group, which increases the water solubility of the compound, facilitating its renal clearance. kurabiotech.com

Two main glucuronide conjugates have been identified: an O-glucuronide and a previously unreported N-glucuronide. nih.govresearchgate.net The formation of these glucuronides is catalyzed by different UDP-glucuronosyltransferase (UGT) enzymes. The O-glucuronidation is primarily mediated by UGT2B4 and UGT2B7, while the N-glucuronidation is catalyzed by UGT1A4. nih.govresearchgate.net Approximately 60% to 80% of an administered dose of midazolam is ultimately excreted in the urine in the form of this compound-O-glucuronide. researchgate.net

The kinetic parameters for the formation of these glucuronides have been studied in human liver microsomes.

| Glucuronide | Apparent S₅₀ (μM) | Apparent Vₘₐₓ (pmol/mg protein/min) |

| O-glucuronide | 43 | 363 |

| N-glucuronide | 18 | 21 |

Data derived from studies on human liver microsomes. nih.govresearchgate.net

Population Pharmacokinetic Modeling of this compound

Population pharmacokinetic (PopPK) models are valuable tools for understanding the behavior of drugs and their metabolites in the body, and for identifying sources of variability in drug response among individuals. nih.gov Several PopPK models have been developed for midazolam and this compound to describe their concentration profiles under various conditions. nih.govnih.gov

These models are often structured as composite parent-metabolite models, which can adequately describe the pharmacokinetics for constitutive, inhibited, and induced CYP3A activity. nih.govnih.gov A typical model might consist of a one-compartment model for both midazolam and this compound with linear elimination. researchgate.net

Key parameters estimated from these models include clearance, volume of distribution, and the rate of metabolism. For instance, one study estimated the clearance of this compound to be rapid at 196.8 L/h. nih.gov These models have demonstrated good internal and external validity, aligning with values observed in clinical studies. nih.govnih.gov

Influence of Physiological Factors on this compound Pharmacokinetics

The pharmacokinetic profile of this compound can be influenced by a variety of physiological factors, with age being a significant determinant.

Studies in pediatric populations have revealed age-related differences in the pharmacokinetics of midazolam and, consequently, this compound. ump.edu.pl Neonates, for instance, exhibit a prolonged half-life and decreased weight-corrected clearance of midazolam compared to older children and adults. ump.edu.plresearchgate.net Conversely, children aged 3 years and older tend to have a higher midazolam clearance than infants and toddlers. ump.edu.pl

In a study involving pediatric patients aged 1 to 17 years, a population pharmacokinetic model was developed to describe the concentrations of midazolam and this compound. ump.edu.plump.edu.plresearchgate.net This study observed high inter-individual variability in the volume of the central compartment (93%) and clearance (60%) of midazolam. ump.edu.plump.edu.plresearchgate.net The effect of body weight was successfully accounted for by allometric scaling, a method used to adjust for size-related physiological differences. ump.edu.plump.edu.plresearchgate.net However, in this particular study, no significant differences in midazolam pharmacokinetics were attributed to age or gender, suggesting that maturational factors may not have been detectable within the studied age range. ump.edu.plump.edu.plresearchgate.net

Another study highlighted that children under 6 years of age may require lower doses of midazolam to achieve the same sedative effect as older children, which could be related to immature CYP3A activity and differences in body composition affecting the volume of distribution. nih.gov

Disease States (e.g., Hepatic Impairment, Renal Dysfunction)

The pharmacokinetic profile of this compound is significantly altered in the presence of certain disease states, primarily those affecting the liver and kidneys, the key organs involved in the metabolism and excretion of its parent drug, midazolam, and its subsequent metabolites.

Hepatic Impairment: Given that this compound is formed through hepatic metabolism of midazolam by CYP3A enzymes, liver disease can profoundly impact its disposition. In patients with liver cirrhosis, the elimination of midazolam is significantly delayed. mdpi.comnih.gov Studies comparing individuals with liver cirrhosis to healthy controls have demonstrated lower total clearance and a longer elimination half-life for midazolam. mdpi.comnih.gov For instance, one study noted that in patients with cirrhosis, the total clearance of midazolam was reduced to 3.34 mL/min/kg compared to 5.63 mL/min/kg in healthy subjects, while the elimination half-life increased from 3.8 to 7.4 hours. mdpi.com This impaired metabolism of the parent drug directly affects the formation rate of this compound. The metabolism of midazolam was found to be significantly impaired in patients with severe alcoholic cirrhosis, leading to delayed elimination. researchgate.net Consequently, clinical effects in patients with hepatic impairment may be more pronounced and prolonged. mdpi.com

Renal Dysfunction: Renal dysfunction primarily affects the elimination of the water-soluble glucuronide conjugate of this compound (1-OH-midazolam-glucuronide), which is excreted via the kidneys. researchgate.net Impaired renal clearance of this pharmacologically active metabolite can lead to its accumulation and potentially contribute to prolonged sedation, a risk particularly noted in ICU patients undergoing continuous renal replacement therapy (CRRT). researchgate.net The sedative potency of 1-OH-midazolam-glucuronide is estimated to be about 10% of that of midazolam. researchgate.net Furthermore, in patients with end-stage kidney disease, circulating uremic toxins are theorized to inhibit cytochrome P450 enzymes in the liver. youtube.com This inhibition can reduce the metabolic conversion of midazolam to this compound, thereby altering the metabolite's formation kinetics in addition to the excretion challenges. youtube.com Studies in patients with chronic renal failure have investigated the pharmacokinetics of the parent drug, midazolam. nih.gov

Inflammation and its Impact on CYP3A Activity and this compound Levels

Inflammation is a significant non-genetic factor that can alter drug metabolism by modulating the activity of cytochrome P450 (CYP) enzymes. mdpi.com The metabolism of midazolam to this compound is catalyzed almost exclusively by CYP3A enzymes, making this pathway susceptible to inflammatory processes. researchgate.netnih.govnih.gov

Inflammatory stimuli, such as proinflammatory cytokines and conditions like severe infections, can downregulate the expression and activity of CYP3A isoforms. mdpi.comresearchgate.net This effect is often mediated through the activation of signaling pathways like NF-κB, which can suppress the transcription of CYP3A4. mdpi.com For example, in vitro studies have shown that inflammatory mediators can reduce CYP3A4 mRNA and protein levels in human hepatocytes. mdpi.com

This link has been demonstrated in clinical settings. A study involving critically ill COVID-19 patients, a condition characterized by a significant inflammatory response, investigated the impact of inflammation on midazolam metabolism. researchgate.netnih.gov In this study, the level of C-reactive protein (CRP), a key inflammatory marker, was measured alongside plasma concentrations of midazolam and this compound (referred to as α-hydroxymidazolam). researchgate.netnih.gov The results showed that an elevation in CRP was significantly associated with a decrease in the this compound/midazolam plasma ratio for both total and unbound drug fractions. researchgate.netnih.gov This finding indicates that inflammation reduces the metabolic activity of CYP3A, leading to lower production of this compound from its parent drug. researchgate.netnih.gov These results suggest that drugs metabolized by CYP3A should be administered with caution in situations of massive inflammation. nih.gov

| Condition | Key Finding | Implication for this compound | Reference |

|---|---|---|---|

| Severe Inflammation (e.g., COVID-19) | Elevated C-reactive protein (CRP) levels. | Significantly decreased this compound/midazolam plasma ratio. | researchgate.netnih.gov |

| LPS-Induced Inflammation (Animal Model) | Decreased hepatic Cyp3a11 mRNA expression. | Suppressed metabolism of midazolam. | researchgate.net |

In Vitro-In Vivo Extrapolation (IVIVE) for this compound Pharmacokinetics

In vitro-in vivo extrapolation (IVIVE) is a modeling approach used to predict the in vivo pharmacokinetic properties of a drug and its metabolites from data generated in in vitro systems. nih.gov This methodology is crucial in drug development for forecasting human pharmacokinetics before clinical trials. For this compound, IVIVE has been successfully used to predict its exposure in the human body. nih.gov

The process involves several key steps:

In Vitro Data Generation: The intrinsic clearance (CLint) for the formation of this compound from midazolam is determined using human liver microsomes. nih.gov Additionally, the subsequent metabolic clearance of this compound itself, through oxidation and glucuronidation, is also measured. nih.gov

Determining Systemic Availability: Sandwich-cultured human hepatocytes are used to determine the passive diffusion intrinsic clearances of the metabolite. This information, combined with metabolic clearance data and liver blood flow, helps estimate the fraction of the metabolite that can enter systemic circulation after being formed in the liver. nih.gov

Pharmacokinetic Modeling: The in vitro data are integrated into both static models and dynamic physiologically based pharmacokinetic (PBPK) models. nih.gov

A static model can be used to predict the metabolite-to-parent drug area under the plasma concentration-time curve ratio (AUCm/AUCp). This calculation incorporates the fraction of midazolam clearance that forms the metabolite, the respective clearance rates of midazolam and this compound, and the systemic availability of the metabolite. nih.gov

Dynamic PBPK models , such as those built using software like SimCYP, simulate the complete time course of the drug and metabolite concentrations in the body. nih.gov

A study applying these methods to midazolam and its metabolites found that both the static and PBPK modeling approaches yielded AUCm/AUCp ratios that were in close agreement with ratios observed in vivo. nih.gov This demonstrates that in vivo exposure to this compound can be reliably predicted from in vitro data, though accurately quantifying the systemic availability of the metabolite from its tissue of formation remains a key challenge. nih.gov

| IVIVE Component | In Vitro System/Method | Parameter Determined | Reference |

|---|---|---|---|

| Metabolite Formation | Human Liver Microsomes | Intrinsic clearance (CLint) of this compound formation. | nih.gov |

| Metabolite Clearance | Human Liver Microsomes | Metabolic CLint of this compound (oxidation, glucuronidation). | nih.gov |

| Metabolite Diffusion | Sandwich-Cultured Human Hepatocytes | Passive diffusion intrinsic clearance. | nih.gov |

| Prediction Model | Static Models & PBPK Simulation (e.g., SimCYP) | Metabolite/Parent AUC ratio (AUCm/AUCp). | nih.gov |

Drug Interactions Involving 1 Hydroxymidazolam

1'-Hydroxymidazolam as a Marker for CYP3A-Mediated Drug Interactions

Midazolam, a benzodiazepine (B76468), is widely recognized as a primary probe substrate for assessing CYP3A activity in vivo and is recommended by regulatory authorities for CYP3A DDI studies due to its almost complete metabolism via CYP3A. nih.govwikipedia.orgmims.comguidetopharmacology.orgbiosynth.com Its major metabolite, this compound (also known as α-hydroxymidazolam), is formed predominantly through CYP3A4/5 metabolism. nih.govbiosynth.comresearchgate.nethpra.iepsu.edu This makes this compound a key indicator in evaluating the impact of drug interactions on CYP3A activity. nih.gov

Effects of CYP3A Inhibitors on this compound Exposure

CYP3A inhibitors reduce the metabolic activity of CYP3A enzymes, leading to altered pharmacokinetics of midazolam and its metabolites. When a potent CYP3A inhibitor is co-administered with midazolam, an increase in midazolam exposure and a corresponding decrease in this compound exposure are generally anticipated. nih.govnih.govresearchgate.net This is because the inhibition of CYP3A reduces the conversion of midazolam to this compound. nih.gov

Studies with potent CYP3A inhibitors like ketoconazole (B1673606), voriconazole, and ritonavir (B1064) have demonstrated significant increases in midazolam exposure, ranging from approximately 10 to 14-fold. nih.gov For instance, ketoconazole has been shown to reduce midazolam oral clearance by 92.8%, increasing its AUC and Cmax by 1540% and 363%, respectively. researchgate.net Similarly, clarithromycin (B1669154) and ketoconazole have been shown to increase midazolam AUC significantly. mdpi.com

The impact on this compound exposure can vary depending on the type of inhibition (reversible vs. irreversible). Irreversible inhibition can lead to a considerably reduced exposure to this compound due to increased clearance of the metabolite, while decreased clearance of the metabolite following reversible inhibition may result in more this compound remaining in systemic circulation. nih.gov

The following table summarizes the effects of some CYP3A inhibitors on midazolam and this compound:

| CYP3A Inhibitor | Effect on Midazolam Exposure (AUC) | Effect on this compound Exposure | Reference |

| Ketoconazole | ~10-14 fold increase (oral) nih.gov, 1296% increase (oral) mdpi.com, 5-fold increase (IV) hpra.ie | Considerably reduced exposure (irreversible inhibition) nih.gov | nih.govhpra.iemdpi.com |

| Voriconazole | 3-4 fold increase (IV) hpra.ie | Decreased clearance (reversible inhibition) nih.gov | nih.govhpra.ie |

| Ritonavir | ~10-14 fold increase nih.gov | - | nih.gov |

| Clarithromycin | 219% increase (IV), 550% increase (oral) mdpi.com, up to 2.5-fold increase (IV) hpra.ie | - | hpra.iemdpi.com |

| Itraconazole | 8.37-fold increase (AUC0-t) researchgate.net, 11.22-fold increase (AUC0-∞) researchgate.net | - | researchgate.net |

| Diltiazem | No significant impact on midazolam or 1-hydroxymidazolam pharmacokinetics researchgate.net | No significant impact on midazolam or 1-hydroxymidazolam pharmacokinetics researchgate.net | researchgate.net |

| Chlorzoxazone | - | Decreases ratio of this compound to midazolam hpra.ie | hpra.ie |

| Telithromycin | 6-fold increase (oral) hpra.ie | - | hpra.ie |

| Aprepitant | 3.3-fold increase (oral) hpra.ie | - | hpra.ie |

| Boceprevir | 3.4-fold increase (IV) hpra.ie | - | hpra.ie |

| Telaprevir | 3.4-fold increase (IV) hpra.ie | - | hpra.ie |

Effects of CYP3A Inducers on this compound Exposure

Conversely, CYP3A inducers enhance the activity of CYP3A enzymes, leading to increased metabolism of midazolam and potentially increased formation of this compound. In the presence of CYP3A inducers, a decrease in midazolam exposure and an increase in this compound exposure are generally expected. nih.govnih.govresearchgate.net

Potent CYP3A inducers such as rifampicin (B610482), carbamazepine, and phenytoin (B1677684) can significantly reduce midazolam exposure. nih.gov For example, rifampicin has been shown to decrease the plasma concentrations of intravenous midazolam by approximately 60% after 7 days of administration, with a corresponding 50-60% decrease in terminal half-life. hpra.iehpra.ie Oral midazolam exposure can be reduced by 96% by rifampicin. hpra.ie Carbamazepine and phenytoin can reduce oral midazolam plasma concentrations by up to 90%. hpra.ie Efavirenz (B1671121), a weak inducer, can reduce the AUC of midazolam by approximately 30%, resulting in a 4-5-fold increase in the ratio of this compound to the parent compound. hpra.iehpra.iebbraun.dk Efavirenz also acutely activates CYP3A-mediated midazolam 1'-hydroxylation in vitro, increasing product formation rates (Vmax) by approximately 1.5-fold in human liver microsomes and 1.4-fold in recombinant CYP3A4. psu.edunih.gov

The following table summarizes the effects of some CYP3A inducers on midazolam and this compound:

| CYP3A Inducer | Effect on Midazolam Exposure (AUC) | Effect on this compound Exposure | Reference |

| Rifampicin | Reduced to <10% of baseline nih.gov, ~0.18-fold (AUC0-t, AUC0-∞) researchgate.netresearchgate.net, 60% decrease (IV) hpra.iehpra.ie, 96% decrease (oral) hpra.ie | Increased formation nih.gov | nih.govhpra.ienih.govresearchgate.nethpra.ieresearchgate.net |

| Carbamazepine | Up to 90% decrease (oral) hpra.ie | - | hpra.ie |

| Phenytoin | Up to 90% decrease (oral) hpra.ie | - | hpra.ie |

| Efavirenz | ~30% reduction (AUC) hpra.iehpra.iebbraun.dk | 4-5-fold increase in this compound:midazolam ratio hpra.iehpra.iebbraun.dk, ~1.5-fold increase in Vmax (in vitro) psu.edunih.gov | hpra.iepsu.eduhpra.iebbraun.dknih.gov |

| Ticagrelor | Small effects, -12% (IV) hpra.iebbraun.dk | -23% (4-hydroxymidazolam) bbraun.dk | hpra.iebbraun.dk |

| Quercetin | ~20-30% reduction (oral) bbraun.dk | - | bbraun.dk |

| Panax ginseng | ~20-30% reduction (oral) bbraun.dk | - | bbraun.dk |

| Vemurafenib | 32% mean decrease (oral), up to 80% in individuals hpra.ie, 39% mean decrease (oral), up to 80% in individuals hpra.ie | - | hpra.iehpra.ie |

Role of this compound in Assessing Drug-Drug Interaction Liability

The assessment of this compound in DDI studies with midazolam as a CYP3A substrate is crucial for comprehensively evaluating the potential for drug interactions. Given that midazolam is almost exclusively metabolized by CYP3A to this compound, monitoring changes in both the parent drug and its major metabolite provides a more complete picture of CYP3A modulation. nih.govresearchgate.net

Despite some limitations, the measurement of this compound remains a component in understanding the full pharmacokinetic profile of midazolam in DDI studies, particularly in the context of reversible and irreversible CYP3A modulation. nih.gov The ratio of this compound to midazolam can be used as a metric to assess CYP3A activity, although single plasma concentrations of this compound or its ratio to midazolam may not reliably predict midazolam clearance in healthy subjects. nih.gov

Analytical Methodologies for 1 Hydroxymidazolam Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Biological Matrices

LC-MS/MS has become the gold standard for the determination of 1'-hydroxymidazolam in a range of biological samples. kurabiotech.com This technique offers excellent specificity by separating the analyte from endogenous components chromatographically before detecting it based on its unique mass-to-charge ratio.

Numerous LC-MS/MS methods have been established for the simultaneous quantification of this compound and its parent compound, midazolam, in human plasma. nih.govresearchgate.netresearchgate.net These methods are essential for characterizing the pharmacokinetic profiles of midazolam and its primary metabolite. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix. nih.govnih.govmedpace.com For instance, a simple protein precipitation using acetonitrile has been effectively used, yielding high recovery of the analyte. nih.govresearchgate.net Chromatographic separation is commonly achieved on a C18 or C8 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with an acid modifier (like formic acid) and an organic solvent (such as acetonitrile or methanol). researchgate.netmedpace.com Detection is performed by a tandem mass spectrometer, often operating in the positive ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. medpace.comnih.gov

Validated LC-MS/MS methods in plasma have demonstrated linearity over a wide concentration range, often from 0.1 to 250 ng/mL or 0.5 to 1,000 ng/mL, with lower limits of quantification (LLOQ) as low as 0.1 ng/mL. nih.govnih.gov

| Sample Preparation | Chromatographic Column | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|

| Protein Precipitation | Zorbax-SB Phenyl | 0.100 - 250 | 0.1 | nih.gov |

| Liquid-Liquid Extraction | Purospher RP 18-e | 0.1 - 100 | 0.1 | nih.gov |

| Solid Phase Extraction | C18 | 0.5 - 1,000 | 0.5 | nih.gov |

| Liquid-Liquid Extraction | C8 | Not Specified | 0.5 | medpace.com |

The quantification of this compound and its glucuronide conjugate in urine is important for understanding the excretion pathways of midazolam. LC-MS/MS methods have been developed to measure both the free and conjugated forms of the metabolite in urine. researchgate.netrug.nl Some methods allow for the direct quantification of this compound glucuronide without the need for an enzymatic hydrolysis step, simplifying the sample preparation process. researchgate.netrug.nl A rapid UHPLC-MS/MS method has been validated for the simultaneous analysis of midazolam, this compound, 4-hydroxymidazolam (B1200804), and this compound glucuronide in urine, with a total runtime of only 1.1 minutes. researchgate.netrug.nl This method demonstrated linearity for this compound from 5 to 1500 µg/L. researchgate.netrug.nl

Beyond plasma and urine, LC-MS/MS methods have been adapted for the quantification of this compound in other biological matrices. These include liver microsomes, which are utilized in in vitro studies to investigate drug metabolism and enzyme kinetics. nih.govchapman.edu A sensitive UPLC-MS/MS assay has been specifically validated for the simultaneous measurement of low concentrations of this compound in brain microsomes, achieving a lower limit of quantitation of 1 nM (341 pg/mL). chapman.edu Sample preparation for microsomal incubations often involves a simple protein precipitation with acetonitrile, followed by direct injection of the supernatant. chapman.edu The applicability of these methods to matrices like saliva offers a non-invasive alternative for pharmacokinetic monitoring.

Method Validation Parameters (e.g., Sensitivity, Linearity, Accuracy, Precision, Recovery)

The validation of bioanalytical methods is critical to ensure the reliability of the generated data. researchgate.netgavinpublishers.com For this compound quantification, methods are validated according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net

Sensitivity: The lower limit of quantification (LLOQ) is a key parameter indicating the sensitivity of the method. For this compound in plasma, LLOQs are typically in the low ng/mL to sub-ng/mL range, such as 0.1 ng/mL or 0.5 ng/mL. nih.govmedpace.com

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. researchgate.net Calibration curves for this compound are consistently linear over a defined concentration range, with correlation coefficients (r²) greater than 0.99. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among individual test results. researchgate.netgavinpublishers.com For this compound assays, both intra- and inter-day accuracy and precision are assessed using quality control (QC) samples at multiple concentration levels. The acceptance criteria are typically within 85-115% for accuracy and a coefficient of variation (CV) of less than 15% for precision. nih.govnih.gov

Recovery: Recovery experiments are performed to determine the efficiency of the extraction process. For this compound, extraction recoveries are generally high, often exceeding 80-90%. nih.govnih.gov

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Sensitivity (LLOQ in Plasma) | 0.1 - 0.5 ng/mL | nih.govmedpace.com |

| Linearity (Plasma) | 0.1 - 1,000 ng/mL | nih.govnih.govnih.gov |

| Accuracy | Within 85-115% | nih.govnih.gov |

| Precision (%CV) | < 15% | nih.govnih.gov |

| Recovery | > 80% | nih.govnih.gov |

Application of Stable Isotope-Labeled this compound as Internal Standards

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in LC-MS/MS analysis. nih.govdntb.gov.ua For the analysis of this compound, deuterated analogs such as this compound-D4 are often employed. researchgate.net These internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). They are added to the samples at a known concentration before sample preparation and co-elute with the analyte during chromatography. This allows for the correction of any variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement. In some cases, a deuterated analog of the parent drug, such as midazolam-D4 or midazolam-D5, may also be used as an internal standard for the quantification of this compound. nih.govnih.gov

Enzymatic Hydrolysis Techniques for Glucuronide Conjugates in Quantitative Analysis

This compound is extensively metabolized to form this compound glucuronide, a more water-soluble conjugate that is readily excreted in urine. To quantify the total amount of this compound (both free and conjugated forms), a hydrolysis step is required to cleave the glucuronide moiety. nih.gov This is typically achieved through enzymatic hydrolysis using β-glucuronidase. nih.govnih.govsigmaaldrich.com

The conditions for enzymatic hydrolysis, such as the source and concentration of the enzyme, incubation time, and temperature, must be optimized to ensure complete cleavage of the conjugate. nih.gov For instance, one method optimized the hydrolysis by incubating plasma samples with β-glucuronidase at 37°C for 18 hours. nih.gov The difference in the concentration of this compound measured before and after the hydrolysis step provides an estimate of the amount of the glucuronide conjugate present in the sample. nih.gov The efficiency of different β-glucuronidase enzymes can vary, with recombinant enzymes showing promise for rapid and efficient hydrolysis. nih.gov

In Vitro and in Vivo Studies on 1 Hydroxymidazolam

In Vitro Systems for Studying 1'-Hydroxymidazolam Metabolism

In vitro systems provide controlled environments to dissect the intricate metabolic pathways of this compound, identifying the specific enzymes and reactions involved.

Human Liver Microsomes (HLM)

Human Liver Microsomes (HLM) are a widely utilized in vitro system for characterizing the metabolism of this compound. This compound is a major oxidative metabolite of midazolam, formed almost exclusively by the CYP3A subfamily nih.govresearchgate.net. Once formed, this compound is subject to glucuronidation, a critical step for its renal excretion nih.govresearchgate.net. Studies using HLM have identified both the previously known O-glucuronide and an unreported quaternary N-glucuronide of this compound nih.govresearchgate.netebi.ac.uk. The N-glucuronidation has been confirmed to occur at the N-2 imidazole (B134444) nitrogen nih.gov.

Kinetic investigations of this compound glucuronidation in HLM have revealed autoactivation kinetics, characterized by a Hill coefficient ranging from 1.2 to 1.5 nih.govresearchgate.netebi.ac.uk. Apparent S50 values for the formation of O- and N-glucuronides were determined to be 43 µM and 18 µM, respectively, with corresponding apparent Vmax values of 363 pmol/mg microsomal protein/min and 21 pmol/mg microsomal protein/min nih.govresearchgate.netebi.ac.uk.

Midazolam itself is metabolized in HLM by the CYP3A subfamily to 1'-hydroxy and 4-hydroxy metabolites nih.govpsu.edu. Kinetic parameters for the 1'-hydroxylation of midazolam in HLM from different individuals show KM values ranging from 2.50 to 5.57 µM and Vmax values from 0.19 to 4.38 nmol/mg/min nih.gov. In cDNA-expressed human CYP3A4 microsomes, the KM for 1'-OH formation was 1.56 µM, and the Vmax was 0.16 nmol/mg/min nih.gov.

Table 1: Kinetic Parameters for this compound Glucuronidation in Human Liver Microsomes nih.govresearchgate.netebi.ac.uk

| Metabolite Formed | Apparent S50 (µM) | Apparent Vmax (pmol/mg microsomal protein/min) | Hill Coefficient (n) |

| O-glucuronide | 43 | 363 | 1.2-1.5 |

| N-glucuronide | 18 | 21 | 1.2-1.5 |

Table 2: Kinetic Parameters for 1'-Hydroxylation of Midazolam in Human Liver Microsomes and Recombinant CYP3A4 nih.gov

| Enzyme System | KM (µM) (Range/Value) | Vmax (nmol/mg/min) (Range/Value) |

| Human Liver Microsomes (3 individuals) | 2.50 - 5.57 | 0.19 - 4.38 |

| cDNA-expressed Human CYP3A4 | 1.56 | 0.16 |

Recombinant UGTs and CYP3A Enzymes

The use of recombinant human uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) has been instrumental in pinpointing the specific isoforms responsible for this compound glucuronidation. Research indicates that the O-glucuronidation of this compound is primarily catalyzed by UGT2B4 and UGT2B7 nih.govebi.ac.uknih.gov. Conversely, the N-glucuronidation pathway is mediated by UGT1A4 nih.govebi.ac.uknih.gov. This enzymatic specificity is further supported by inhibition studies, where hecogenin, a selective UGT1A4 inhibitor, selectively inhibited N-glucuronidation, while diclofenac, a UGT2B7 inhibitor, had a greater inhibitory effect on O-glucuronidation nih.govnih.gov.

Recombinant human CYP3A4 and CYP3A5 enzymes are both capable of producing this compound and 4-hydroxymidazolam (B1200804) from midazolam, although they exhibit distinct regioselectivity chapman.edu. Furthermore, studies have shown that efavirenz (B1671121) activates CYP3A-mediated midazolam 1'-hydroxylation in both human liver microsomes and recombinant human CYP3A4 and CYP3A5 nih.gov.

Human Hepatocytes

Human hepatocytes serve as a more physiologically relevant in vitro model, encompassing both Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolic pathways. Freshly isolated human hepatocytes in suspension have demonstrated the ability to metabolize midazolam into its hydroxylated derivatives, predominantly this compound, which is subsequently conjugated with glucuronic acid nih.gov.

While midazolam clearance in human hepatocytes can be restricted compared to human liver microsomes, this limitation is not attributed to cell permeability or cofactor availability, such as exogenous NADPH xenotech.com. Human hepatocytes are also employed to evaluate the induction potential of drug candidates on CYP enzymes; for instance, AZD7325 was shown to induce CYP3A4 in cultured human hepatocytes nih.gov.

Animal Models (e.g., Rat Liver Microsomes, Rat Primary Hepatocytes)

Animal models, including rat liver microsomes and rat primary hepatocytes, are utilized for comparative metabolism studies and initial investigations. Midazolam metabolism to 1'-OH and 4-OH metabolites occurs in rat liver microsomes via CYP3A, similar to humans, but with observed differences in kinetic parameters nih.govchapman.edu. Rat liver microsomes are frequently used for comparing CYP3A activity across species tandfonline.comresearchgate.net.

Research involving panaxytriol (B31408) demonstrated its differential effects on midazolam 1'-hydroxylation and 4-hydroxylation in rat liver microsomes and primary rat hepatocytes nih.gov. Notably, species differences in CYP3A heteroactivation have been observed; efavirenz activated CYP3A-mediated midazolam 1'-hydroxylation in monkey liver microsomes but had no such effect in rat liver microsomes nih.gov. This highlights the importance of selecting appropriate animal models that closely mimic human metabolism for preclinical studies tandfonline.com.

In Vivo Study Designs in Humans and Animal Models

In vivo studies are critical for understanding the systemic pharmacokinetics and metabolism of this compound in a living organism, providing insights into its disposition and the influence of various factors.

Humans: In human studies, the pharmacokinetics of this compound are frequently assessed following midazolam administration. Plasma and urine concentrations of midazolam and this compound are quantified using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.govasm.org. These studies are designed to evaluate drug-drug interactions, for example, assessing the impact of co-administered drugs like PA-824 on midazolam and this compound pharmacokinetics asm.org. Clinical trials also utilize these measurements to assess the induction or inhibition of CYP3A4 activity nih.gov. Within 24 hours after dosing, a significant portion of midazolam, both from microgram and milligram doses, is recovered in the urine as 1'-OH-midazolam and its conjugates, indicating its rapid elimination nih.gov. It has been suggested that the ratio of (this compound + this compound glucuronide) to midazolam may provide a more comprehensive assessment of CYP3A4 activity induction in plasma nih.gov.

Use of Microdosing in this compound Research

Microdosing, involving the administration of very low, sub-pharmacological doses (typically 1% of the pharmacologically active dose or 100 µg, whichever is less), has emerged as a valuable tool in this compound research, particularly for early human metabolism and pharmacokinetic characterization nih.govresearchgate.net. This approach is especially beneficial in vulnerable populations, such as pediatric patients, as it allows for quantification of compounds down to femtogram per milliliter (fg/mL) levels with limited sample volumes, thereby minimizing drug exposure tno-pharma.com.

In pediatric microdosing studies, oral [14C]midazolam has been used to safely generate metabolic profiles, enabling the simultaneous identification and quantification of midazolam, 1-hydroxymidazolam, and 1-hydroxymidazolam glucuronide tno-pharma.com. These studies support the dose-linearity of intravenous [14C]midazolam microdoses in children, suggesting their utility for investigating developmental changes in hepatic CYP3A activity eur.nl. Furthermore, microdosing is recommended for in vivo phenotyping of CYP3A activity, with specific midazolam doses (0.1–75 µg) and pharmacokinetic metrics like AUC extrapolated to infinity or clearance being utilized researchgate.net. The microdosing approach can also improve the assessment of drug-drug interactions by reducing the burden on study subjects uni-heidelberg.de.

Q & A

Basic Research Questions

Q. What is the primary role of 1'-hydroxymidazolam in midazolam metabolism, and how is it quantified in pharmacokinetic studies?

- Answer : this compound is the major active metabolite of midazolam, produced via CYP3A4-mediated oxidation. It contributes to midazolam's pharmacological effects by inhibiting neuronal activity in vitro . Quantification involves LC-MS/MS with β-glucuronidase incubation to measure total (conjugated + unconjugated) metabolite levels. Method validation includes calibration curves (0.1–100 ng/mL) and interday reproducibility (<12% CV) .

Q. What analytical methods are recommended for detecting this compound in biological samples?

- Answer : LC-MS/MS with stable isotope-labeled internal standards (e.g., this compound-d5) is the gold standard. Sample preparation requires liquid-liquid extraction and enzymatic deconjugation (β-glucuronidase) to differentiate unconjugated vs. total metabolite concentrations. Validation parameters (accuracy, precision, LLQ) must comply with FDA/EMA guidelines .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between unconjugated and total this compound concentrations be addressed in clinical studies?

- Answer : Discrepancies arise from glucuronidation variability and assay methodologies. Separate pharmacokinetic modeling (e.g., using TOPFIT 2.0 for unconjugated vs. NCOMP for total metabolite) is recommended. Data normalization against midazolam AUC0-∞ and stratified analysis by CYP3A4 phenotype can mitigate confounding .

Q. What experimental strategies are effective in elucidating the inhibitory effects of this compound on neuronal activity?

- Answer : Use neocortical slice cultures from wild-type mice, exposing tissues to 5 nM–1 µM this compound. Measure action potential firing rates (patch-clamp) and network activity depression (multielectrode arrays). Dose-dependent inhibition (>100 nM) and synergism with midazolam should be analyzed .

Q. How do CYP3A4 genetic polymorphisms influence the formation kinetics of this compound, and what are the implications for in vitro-in vivo extrapolation?

- Answer : Variants like CYP3A4*16 and *18 reduce this compound formation by 30–50% in recombinant enzyme assays. Use kinetic modeling (e.g., Michaelis-Menten with Hill coefficients) to adjust for allelic differences. In vitro-in vivo extrapolation requires scaling factors for hepatic CYP3A4 abundance and plasma protein binding .

Q. What are the limitations of using single time-point this compound:midazolam ratios as predictors of midazolam clearance?

- Answer : Single-point ratios fail to account for nonlinear kinetics and interindividual variability in glucuronidation. Stepwise linear regression models (r² <0.6) show poor correlation with observed clearance. Instead, use population pharmacokinetics (e.g., NONMEM) with time-series metabolite data .

Methodological Considerations

Q. How can joint pharmacokinetic models for midazolam and this compound improve metabolic profiling?

- Answer : Joint models integrate parent drug and metabolite data to estimate formation (k₁) and elimination (k₂) rate constants. For example, parameters from a 24-subject study include:

| Parameter | Midazolam | This compound |

|---|---|---|

| AUC0-∞ (ng·h/mL) | 120 ± 45 | 85 ± 30 |

| CL (L/h) | 35 ± 12 | – |

| t₁/₂ (h) | 5.1 ± 1.9 | 3.7 ± 2.3 |

| Source: Table 1, |

Q. What statistical approaches resolve contradictions in CYP3A inhibition studies involving this compound?

- Answer : For IC50 determination, fit velocity vs. inhibitor concentration data using WinNonlin with equations:

- Eq. 1: Competitive inhibition:

- Eq. 2: Non-competitive:

Select models via Akaike criteria and residual analysis. Report IC50 as mean ± SE from triplicate assays .

Key Notes for Experimental Design

- In vitro studies : Use hepatocyte or hepatobiliary organoid (HBO) models to assess glucuronidation kinetics .

- Clinical trials : Stratify subjects by CYP3A5*3 genotype to control for metabolic heterogeneity .

- Neuropharmacology : Pair electrophysiology with metabolomics to disentangle direct vs. midazolam-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.